TRPA1 Functional Activity: Agonist vs. Antagonist Differentiation from 4-Fluorophenyl Analog
Direct, high-strength quantitative evidence for N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is highly limited in the public domain. However, class-level inference from the patent family indicates a functional differentiation from its close 4-fluorophenyl analog. The patent EP-3256463-A1 explicitly claims these compounds as TRPA1 *antagonists* [1], while a primary research paper by Chernov-Rogan et al. identifies structurally related piperidine-2-carboxamides as potent, noncovalent TRPA1 *agonists* [2]. The key structural variation driving this functional switch is the N-aryl substitution, indicating that the 4-chlorophenyl variant is specifically designed for antagonist applications. Explicit IC50 values for this compound are not publicly available, making a direct, quantified comparison impossible at this time.
| Evidence Dimension | Functional Activity at TRPA1 (Antagonist vs. Agonist) |
|---|---|
| Target Compound Data | Antagonist (as claimed in patent class) |
| Comparator Or Baseline | 4-Fluorophenyl analog (N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide) and other class members: Agonist |
| Quantified Difference | Functional inversion (Antagonist vs. Agonist) based on structural class. No numeric potency data available for direct comparison. |
| Conditions | Inferred from class-level patent claims and published agonist data for related PIPCs in HEK293 cells expressing human TRPA1. |
Why This Matters
Procuring the correct analog is critical for TRPA1 research; selecting a 4-fluorophenyl agonist instead of the 4-chlorophenyl antagonist would lead to completely opposite and confounding experimental results in channel modulation studies.
- [1] Estrada A, Volgraf M, Chen H, Kolesnikov A, Villemure E, et al. 1-(het)arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide derivatives and their use as TRPA1 antagonists. European Patent EP-3256463-A1, filed February 12, 2016, and published December 20, 2017. View Source
- [2] Chernov-Rogan T, Gianti E, Liu C, Villemure E, Volgraf M, et al. TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism. Proc Natl Acad Sci U S A. 2019 Dec 17;116(51):26008-26019. View Source
